molecular formula C9H12ClN B1583766 4-Chloro-N-isopropylaniline CAS No. 770-40-1

4-Chloro-N-isopropylaniline

Cat. No. B1583766
M. Wt: 169.65 g/mol
InChI Key: WQCJXUGBPQKJLI-UHFFFAOYSA-N
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Patent
US07511145B2

Procedure details

A mixture of 1 g (7.84 mmol) of 4-chloroaniline, 0.91 g (15.68 mmol) of acetone, 0.99 g (15.68 mmol) of NaCNBH3, 4 g of MgSO4 in 99 mL anhydrous EtOH and 1 mL AcOH was stirred at room temperature overnight, filtered and the solvent was removed. The residue was dissolved in 50 mL EtOAc, washed with 50 mL H2O, dried (Na2SO4) and evaporated. The residue was purified on silica gel using hexane/EtOAc as eluent to yield 0.86 g colorless oil. MS: 170.08 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
99 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[CH3:9][C:10]([CH3:12])=O.[BH3-]C#N.[Na+].[O-]S([O-])(=O)=O.[Mg+2]>CCO.CC(O)=O>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][CH:10]([CH3:12])[CH3:9])=[CH:4][CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
0.91 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0.99 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
4 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Name
Quantity
99 mL
Type
solvent
Smiles
CCO
Name
Quantity
1 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 50 mL EtOAc
WASH
Type
WASH
Details
washed with 50 mL H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.86 g
YIELD: CALCULATEDPERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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